4-Oxo-octahydro-isoindole-1-carboxylic acid
Overview
Description
4-Oxo-octahydro-isoindole-1-carboxylic acid is a heterocyclic compound with a unique structure that includes an isoindole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-octahydro-isoindole-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The process may include steps such as the preparation of intermediates, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-octahydro-isoindole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxo derivatives, while reduction can produce 4-hydroxy derivatives .
Scientific Research Applications
4-Oxo-octahydro-isoindole-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-octahydro-isoindole-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 4-Hydroxy-octahydro-isoindole-1-carboxylic acid
- 4-Oxo-octahydro-indole-1-carboxylic acid
- 4-Oxo-octahydro-isoquinoline-1-carboxylic acid
Comparison: 4-Oxo-octahydro-isoindole-1-carboxylic acid is unique due to its specific ring structure and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
4-oxo-1,2,3,3a,5,6,7,7a-octahydroisoindole-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-7-3-1-2-5-6(7)4-10-8(5)9(12)13/h5-6,8,10H,1-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPDEKVDUFIFIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CNC2C(=O)O)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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